molecular formula C19H19Cl2N3O3S B2886856 N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide CAS No. 959534-54-4

N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide

Cat. No.: B2886856
CAS No.: 959534-54-4
M. Wt: 440.34
InChI Key: PIYFVECBWWZCQQ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a benzo[e][1,2,4]thiadiazine ring, and a methylbutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide typically involves multiple steps:

    Formation of the benzo[e][1,2,4]thiadiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorobenzyl group: This step often involves nucleophilic substitution reactions where the dichlorobenzyl chloride reacts with the thiadiazine ring.

    Attachment of the methylbutanamide chain: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The dichlorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Preliminary studies might explore its efficacy as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorobenzyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique chemical and biological properties not found in other compounds. This makes it a valuable subject for further research and development.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3S/c1-12(9-19(25)22-11-13-6-7-14(20)10-15(13)21)8-18-23-16-4-2-3-5-17(16)28(26,27)24-18/h2-7,10,12H,8-9,11H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYFVECBWWZCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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